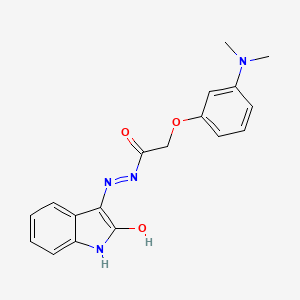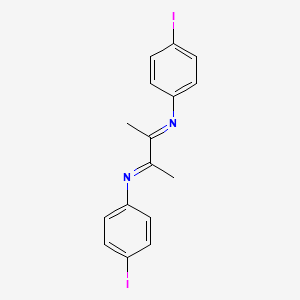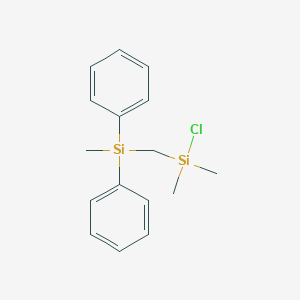
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide (N-Aza-MDEA) is a synthetic compound that has been studied for its potential uses in various scientific research applications. N-Aza-MDEA is a member of the class of compounds known as aza-heterocycles, which are characterized by the presence of an amino group and a nitrogen-containing heterocycle. This compound has been studied for its ability to act as an inhibitor of enzymes and for its biochemical and physiological effects.
Scientific Research Applications
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide has been studied for its potential uses in various scientific research applications. This compound has been demonstrated to act as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. This compound has also been studied for its ability to act as a fluorescent probe for the detection of metal ions, as well as for its potential use as an antifungal agent.
Mechanism of Action
The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, which results in the inhibition of enzyme activity. This compound is also thought to act as a fluorescent probe for the detection of metal ions by binding to the metal ions and emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which could potentially lead to changes in the metabolism of drugs. Additionally, this compound has been studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The use of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, the compound has a wide range of potential uses in scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, so its use in laboratory experiments should be approached with caution.
Future Directions
There are a number of potential future directions for the study of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to explore the potential applications of this compound in drug metabolism and other biochemical processes.
Synthesis Methods
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can be synthesized by a two-step process. In the first step, a 3-dimethylaminophenol is reacted with an aldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with a 2-oxoindolin-3-ylidene methyl amine to form this compound. This two-step process has been demonstrated to be an efficient and reliable method for synthesizing this compound.
properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPFRDDDICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






